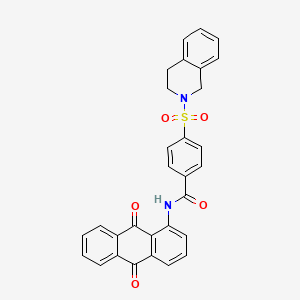
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a complex organic compound with potential applications in multiple fields such as medicinal chemistry, material science, and biochemical research. The compound’s unique structural features and functional groups make it a valuable subject for scientific investigation.
准备方法
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis of this compound typically begins with the preparation of 3,4-dihydroisoquinoline, which is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Formation of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide: : Concurrently, anthracene undergoes oxidation to form 9,10-dioxo-9,10-dihydroanthracene, which is subsequently coupled with benzoyl chloride to form the desired amide.
Final Coupling Reaction: : The final step involves the coupling of these two intermediates under appropriate conditions, typically in the presence of a base and a catalyst to facilitate the formation of the final product.
Industrial Production Methods: For industrial production, optimization of the reaction conditions is crucial. High-yield synthesis can be achieved by using large-scale reactors and ensuring controlled reaction environments to maintain consistency and purity. Typically, the use of advanced catalytic systems and continuous flow reactors helps streamline the synthesis process.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the anthracene moiety, forming various oxidized derivatives.
Reduction: : Reduction of the sulfonyl group can lead to the formation of sulfides, changing the compound's properties.
Common Reagents and Conditions
Oxidation: : KMnO₄ or CrO₃ in acidic or basic media.
Reduction: : Hydrogenation over Pd/C or LiAlH₄.
Substitution: : Nucleophiles such as amines or alkoxides under basic conditions.
Major Products: Depending on the reaction, the major products can vary from oxidized anthracene derivatives to sulfides and substituted benzamides.
科学研究应用
Chemistry
Catalysis: : Used as a ligand or intermediate in catalytic cycles.
Material Science: : Potential use in organic electronics due to its stable aromatic structure.
Biology and Medicine
Drug Development: : Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Biochemical Probes: : Used in studying enzyme activities and protein interactions.
Industry
Dye Production: : Its aromatic structure makes it a candidate for the synthesis of dyes.
Polymer Science: : Utilized in the development of novel polymer materials with unique properties.
作用机制
The compound interacts with molecular targets such as proteins and nucleic acids. It can inhibit specific enzymes by binding to their active sites or intercalate into DNA, disrupting its replication and transcription. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide: : Lacks the anthracene moiety, affecting its biological activity.
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide: : Does not have the sulfonyl-isoquinoline group, which impacts its interaction with biological targets.
Uniqueness: What sets 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide apart is the presence of both the sulfonyl-isoquinoline and anthracene moieties, providing a unique combination of electronic and steric properties that enhance its potential as a versatile compound in various applications.
Hope this covers the spectrum of this compound for you! Any further details you want to dive into?
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O5S/c33-28-23-8-3-4-9-24(23)29(34)27-25(28)10-5-11-26(27)31-30(35)20-12-14-22(15-13-20)38(36,37)32-17-16-19-6-1-2-7-21(19)18-32/h1-15H,16-18H2,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADDFPRHLNNLBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














